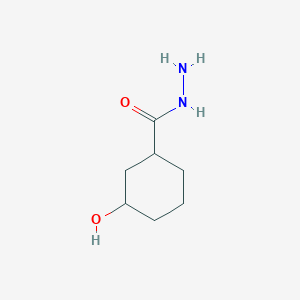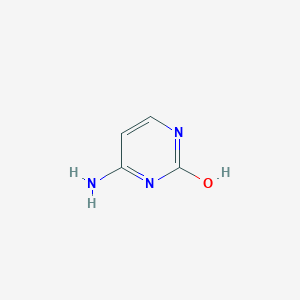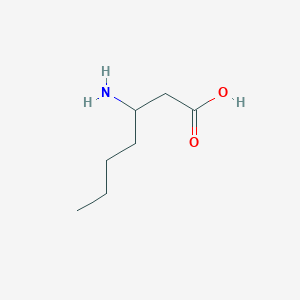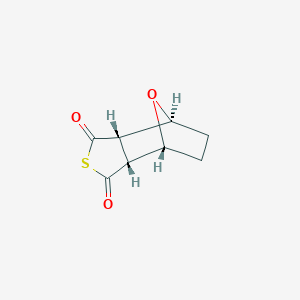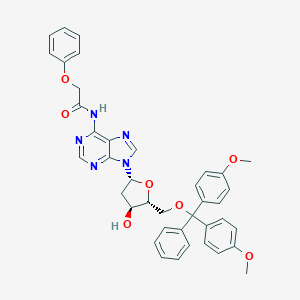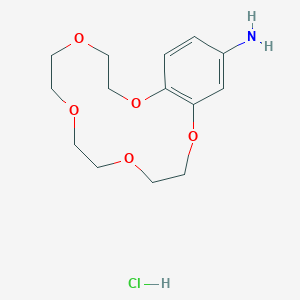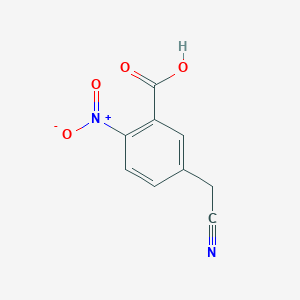
5-(Cyanomethyl)-2-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyanomethyl)-2-nitrobenzoic acid, also known as NTBC, is a synthetic organic compound that has been extensively studied for its applications in scientific research. This chemical compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Wirkmechanismus
The mechanism of action of 5-(Cyanomethyl)-2-nitrobenzoic acid as an HPPD inhibitor involves binding to the active site of the enzyme and preventing the conversion of 4-hydroxyphenylpyruvate to homogentisic acid. This inhibition leads to the accumulation of toxic intermediates, which can cause cell death in plants. As a tyrosine kinase inhibitor, 5-(Cyanomethyl)-2-nitrobenzoic acid binds to the ATP-binding site of the kinase and prevents its activation. This inhibition can lead to the inhibition of downstream signaling pathways, leading to cell death in cancer cells.
Biochemische Und Physiologische Effekte
5-(Cyanomethyl)-2-nitrobenzoic acid has been found to exhibit a range of biochemical and physiological effects. In plants, 5-(Cyanomethyl)-2-nitrobenzoic acid has been shown to induce the accumulation of toxic intermediates, leading to cell death. In animal studies, 5-(Cyanomethyl)-2-nitrobenzoic acid has been found to cause liver damage and renal toxicity. However, these effects have only been observed at high doses, and 5-(Cyanomethyl)-2-nitrobenzoic acid is generally considered safe at lower doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 5-(Cyanomethyl)-2-nitrobenzoic acid as a research tool is its specificity as an HPPD inhibitor and tyrosine kinase inhibitor. This specificity allows researchers to study the function of these enzymes in a controlled manner. Additionally, 5-(Cyanomethyl)-2-nitrobenzoic acid is relatively easy to synthesize and is widely available, making it accessible to researchers.
However, there are also limitations to the use of 5-(Cyanomethyl)-2-nitrobenzoic acid in research. One limitation is its potential toxicity, particularly at high doses. Additionally, the effects of 5-(Cyanomethyl)-2-nitrobenzoic acid on other cellular processes are not well understood, making it difficult to interpret results obtained using 5-(Cyanomethyl)-2-nitrobenzoic acid.
Zukünftige Richtungen
There are several future directions for research involving 5-(Cyanomethyl)-2-nitrobenzoic acid. One area of interest is the development of more specific inhibitors of HPPD and tyrosine kinases. This could lead to the development of more effective therapies for cancer and other diseases. Another area of interest is the study of the effects of 5-(Cyanomethyl)-2-nitrobenzoic acid on other cellular processes, which could lead to a better understanding of its mechanism of action and potential applications in research.
Synthesemethoden
The synthesis of 5-(Cyanomethyl)-2-nitrobenzoic acid involves the reaction of 5-chloromethyl-2-nitrobenzoic acid with sodium cyanide in the presence of a palladium catalyst. The resulting compound is then purified using column chromatography to obtain pure 5-(Cyanomethyl)-2-nitrobenzoic acid. This synthesis method has been optimized to produce high yields of 5-(Cyanomethyl)-2-nitrobenzoic acid and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
5-(Cyanomethyl)-2-nitrobenzoic acid has various applications in scientific research, particularly in the field of molecular biology. One of the primary uses of 5-(Cyanomethyl)-2-nitrobenzoic acid is as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a crucial enzyme involved in the biosynthesis of tocopherols and plastoquinones, which are essential components of the photosynthetic apparatus in plants. 5-(Cyanomethyl)-2-nitrobenzoic acid has been found to inhibit HPPD activity, leading to the accumulation of toxic intermediates that can cause cell death in plants.
In addition to its use as an HPPD inhibitor, 5-(Cyanomethyl)-2-nitrobenzoic acid has also been used as a tool to study the function of tyrosine kinases. 5-(Cyanomethyl)-2-nitrobenzoic acid has been found to inhibit the activity of the tyrosine kinase c-Met, which is involved in a range of cellular processes, including cell proliferation, differentiation, and migration. This inhibition has been shown to have therapeutic potential in the treatment of various cancers, including lung cancer and gastric cancer.
Eigenschaften
CAS-Nummer |
104825-33-4 |
|---|---|
Produktname |
5-(Cyanomethyl)-2-nitrobenzoic acid |
Molekularformel |
C9H6N2O4 |
Molekulargewicht |
206.15 g/mol |
IUPAC-Name |
5-(cyanomethyl)-2-nitrobenzoic acid |
InChI |
InChI=1S/C9H6N2O4/c10-4-3-6-1-2-8(11(14)15)7(5-6)9(12)13/h1-2,5H,3H2,(H,12,13) |
InChI-Schlüssel |
YOJHHSAYGLLJFT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC#N)C(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(C=C1CC#N)C(=O)O)[N+](=O)[O-] |
Synonyme |
Benzoic acid, 5-(cyanomethyl)-2-nitro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)



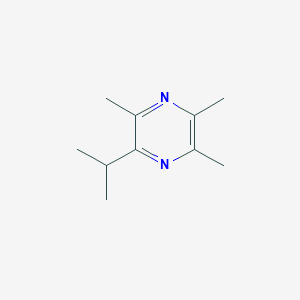
![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)
